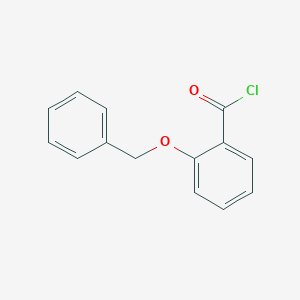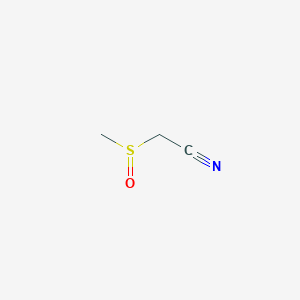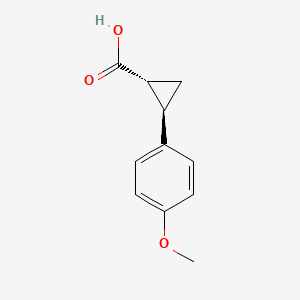
2-(Benzyloxy)benzoyl chloride
Übersicht
Beschreibung
2-(Benzyloxy)benzoyl chloride, also known as benzyloxycarbonyl chloride, is an important organic compound widely used in the synthesis of pharmaceuticals and other compounds. It is widely used in the synthesis of peptides, peptidomimetics, and other compounds with a wide range of applications in the pharmaceutical, medical, and industrial fields.
Wissenschaftliche Forschungsanwendungen
Synthesis Applications
2-(Benzyloxy)benzoyl chloride is involved in various synthesis processes. For instance, it is used in the conversion of 2-(chloroseleno)benzoyl chloride into 2-substituted 3-hydroxybenzo[b]selenophenes, a process essential for the synthesis of benzizoselenazol-3(2H)-ones and benzo[b]selenophen-3(2H)-ones (Lisiak & Młochowski, 2009). Additionally, this compound is crucial in the iridium-catalyzed reaction of aroyl chlorides with internal alkynes to produce substituted naphthalenes and anthracenes (Yasukawa, Satoh, Miura & Nomura, 2002).
Polymer Science
In the field of polymer science, benzoyl chloride derivatives, like this compound, are used in modifying polymers for specific applications. An example is the modification of ethylene acrylic acid film with benzoyl chloride to imbue antimicrobial activity, as demonstrated in studies on ionomer films (Matche, Kulkarni & Raj, 2006).
Medicinal Chemistry
In medicinal chemistry, benzoyl chlorides are used for the acylation of azaindoles, an important step in the synthesis of various pharmaceutical compounds (Zhang, Yang, Wong, Zhu, Meanwell, Kadow & Wang, 2002). This highlights the role of benzoyl chlorides in developing therapeutic agents.
Corrosion Inhibition
Benzoyl chloride derivatives also find applications in corrosion inhibition. For example, compounds synthesized with benzoyl chloride derivatives have been studied for their effectiveness in inhibiting corrosion in metals, a vital aspect of material science (Chafiq et al., 2020).
Electronic Materials
In the development of electronic materials, benzoyl chloride derivatives are used in synthesizing specific polymers with unique photoluminescence and electrochemical properties. This is evident in studies involving the synthesis of poly[N‐(4‐n‐butoxybenzoyl)‐2‐ethynylpyridinium chloride] (Gal, Jin & Park, 2008).
Wirkmechanismus
Target of Action
The primary targets of 2-(Benzyloxy)benzoyl chloride are the benzylic hydrogens of alkyl substituents on a benzene ring . These hydrogens are activated towards free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Mode of Action
This compound interacts with its targets through a series of reactions. The benzylic hydrogens of alkyl substituents on a benzene ring are activated towards free radical attack . This activation is supported by the susceptibility of alkyl side-chains to oxidative degradation . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
The compound affects the oxidation of alkyl side-chains . This process is normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
Pharmacokinetics
Similar compounds have been shown to have high lipophilic properties and longer elimination times, indicating that they are extensively distributed in deep tissues during absorption .
Result of Action
The result of the compound’s action is the formation of new compounds through a series of reactions . These reactions include free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other compounds . For example, the oxidation of alkyl side-chains is normally effected by hot acidic permanganate solutions . Furthermore, the rate of reaction can be influenced by the difference in electronegativity .
Eigenschaften
IUPAC Name |
2-phenylmethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDFRSCTQXOUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50451366 | |
| Record name | 2-Benzyloxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4349-62-6 | |
| Record name | 2-Benzyloxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50451366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Benzyloxybenzoylchloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B1278716.png)





